molecular formula C14H10N2O3 B11950918 2-(3-Nitrocinnamoyl)pyridine CAS No. 92905-89-0

2-(3-Nitrocinnamoyl)pyridine

Cat. No.: B11950918
CAS No.: 92905-89-0
M. Wt: 254.24 g/mol
InChI Key: YCHBSERUZJISSM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrocinnamoyl)pyridine is a pyridine derivative characterized by a cinnamoyl backbone substituted with a nitro group at the 3-position of the phenyl ring. The nitro group confers electron-withdrawing properties, influencing reactivity and interactions with biological targets, while the cinnamoyl moiety enables π-π stacking and conjugation-based applications. Pyridine derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

CAS No.

92905-89-0

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)-1-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C14H10N2O3/c17-14(13-6-1-2-9-15-13)8-7-11-4-3-5-12(10-11)16(18)19/h1-10H/b8-7+

InChI Key

YCHBSERUZJISSM-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrocinnamoyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent such as sulfur dioxide (SO2) at low temperatures, followed by treatment with water to yield the nitropyridine intermediate . This intermediate can then undergo further reactions to introduce the cinnamoyl group.

Industrial Production Methods

Industrial production of nitropyridines often involves the use of nitric acid in trifluoroacetic anhydride, which provides higher yields compared to traditional nitration methods . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrocinnamoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitropyridine N-oxides.

    Reduction: Formation of aminopyridines.

    Substitution: Formation of halogenated or sulfonated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Nitrocinnamoyl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cinnamoyl group can interact with proteins and enzymes, affecting their function. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 2-(3-Nitrocinnamoyl)pyridine and analogous pyridine-based compounds:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
This compound Pyridine + 3-nitrocinnamoyl Hypothesized bioactivity (e.g., antimicrobial)
2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine + chloro, amino, substituted phenyl Anticancer activity (in vitro studies)
N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide Pyridine + trimethylsilyl ethynyl, pivalamide Synthetic intermediate for organometallic complexes
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile Pyran + furanyl, acetyl, amino Antimicrobial screening (broad-spectrum)
2-(3-Pentenyl)pyridine Pyridine + 3-pentenyl Industrial solvent; low toxicity

Physicochemical Properties

  • Electron Effects: The nitro group in this compound reduces electron density in the aromatic ring, increasing stability but reducing solubility in polar solvents compared to hydroxyl or amino-substituted analogs .
  • Thermal Stability : Trimethylsilyl and pivalamide groups (e.g., N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide) enhance thermal stability (decomposition >250°C), advantageous for high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.